1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
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Overview
Description
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is a complex organic compound with a unique structure that combines a pyrrolo[2,1-a]isoquinoline core with a cyano group and a carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors.
Cyclization Reaction: The initial step involves the formation of the pyrrolo[2,1-a]isoquinoline core through a cyclization reaction.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as acyl cyanide.
Formation of Carboxamide: The carboxamide moiety is typically formed through an acylation reaction using an appropriate acylating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cyanating Agents: Acyl cyanide.
Acylating Agents: Various acyl chlorides or anhydrides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a topoisomerase inhibitor and cytotoxic agent, making it a candidate for anti-cancer drug development.
Biological Studies: It is used in studies to understand its interactions with biological targets and its mechanism of action at the molecular level.
Chemical Biology: The compound serves as a tool to study the structure-activity relationships of pyrrolo[2,1-a]isoquinoline derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as topoisomerase enzymes. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to bind to and inhibit topoisomerase is a key aspect of its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-cyano-N-(3,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
- 1-cyano-N-(2,6-diisopropylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
Uniqueness
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide is unique due to its specific substitution pattern and the presence of both cyano and carboxamide groups. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C22H17N3O |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H17N3O/c1-15(16-7-3-2-4-8-16)24-22(26)20-13-18(14-23)21-19-10-6-5-9-17(19)11-12-25(20)21/h2-13,15H,1H3,(H,24,26) |
InChI Key |
OWSWQDITHMJVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C3N2C=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
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